(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine
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Overview
Description
(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine, commonly known as benzyl chloride, is a chemical compound that is widely used in the field of scientific research. This compound is an important precursor for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
Benzyl chloride acts as an alkylating agent, which means that it can add an alkyl group to a molecule. It reacts with various nucleophiles, such as amines, thiols, and alcohols, to form alkylated products. This mechanism of action is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
Benzyl chloride is a toxic compound and can cause irritation to the skin, eyes, and respiratory system. It can also cause damage to the liver and kidneys. Therefore, it is important to handle this compound with care and to use appropriate safety measures.
Advantages and Limitations for Lab Experiments
Benzyl chloride is a versatile compound that can be used in the synthesis of various organic compounds. It is relatively easy to obtain and is not very expensive. However, it is a toxic compound and requires appropriate safety measures to be taken during handling and use.
Future Directions
There are several future directions for the use of benzyl chloride in scientific research. One area of interest is the synthesis of new pharmaceuticals using benzyl chloride as a precursor. Another area of interest is the development of new agrochemicals and dyes using benzyl chloride. Additionally, there is potential for the use of benzyl chloride in the development of new materials, such as polymers and resins.
Conclusion:
Benzyl chloride is an important compound in scientific research, used as a precursor for the synthesis of various organic compounds. Its mechanism of action as an alkylating agent is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. While it is a versatile compound, it is important to handle it with care due to its toxic nature. There are many potential future directions for the use of benzyl chloride in scientific research, including the development of new pharmaceuticals, agrochemicals, and materials.
Synthesis Methods
Benzyl chloride can be synthesized by the reaction of benzyl alcohol with hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained by distillation. Another method for the synthesis of benzyl chloride is the reaction of benzyl alcohol with thionyl chloride or phosphorus trichloride. This reaction is also carried out under reflux conditions, and the product is obtained by distillation.
Scientific Research Applications
Benzyl chloride is widely used in scientific research as a precursor for the synthesis of various organic compounds. It is an important intermediate for the synthesis of pharmaceuticals, such as benzylpenicillin, benzylcephalosporin, and benzylcarbamate. Benzyl chloride is also used in the synthesis of agrochemicals, such as herbicides and pesticides. It is also used in the synthesis of dyes and fragrances.
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2/c1-14(2)8-9-15(3)10-11-6-4-5-7-12(11)13/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWZUGUHKGBPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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